6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Applications De Recherche Scientifique
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has been studied extensively for its potential applications in biomedical research. It has been used to study the role of NF-κB in the development of various diseases, such as cancer and autoimmune disorders. In addition, this compound has been used to modulate the inflammatory response in vitro, as it is a ligand for the transcription factor NF-κB. Furthermore, this compound has been used to study the role of NF-κB in regulating gene expression and cell proliferation.
Mécanisme D'action
Target of Action
The primary target of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition leads to significant alterations in cell cycle progression .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Avantages Et Limitations Des Expériences En Laboratoire
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize in large quantities. Furthermore, it is relatively stable and can be stored for long periods of time without degradation. Additionally, this compound is relatively non-toxic and has been shown to be safe for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is difficult to accurately measure the concentration of this compound in a solution due to its low solubility. Additionally, it is difficult to accurately measure the effects of this compound on the body due to its short half-life.
Orientations Futures
The potential future directions for 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline are numerous. One potential direction is to explore its use as an anti-inflammatory agent in the treatment of autoimmune disorders. Additionally, further research could be conducted to explore the effects of this compound on gene expression and cell proliferation. Finally, this compound could be explored as a potential therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is relatively straightforward and can be achieved using a variety of methods. One common method involves the reaction of 6,8-difluoro-1,3-diphenyl-1H-pyrazole and 3-chloroquinoline. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified by recrystallization. This method is simple and efficient, and it has been used to synthesize this compound in large quantities for research purposes.
Propriétés
IUPAC Name |
6,8-difluoro-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-11-17-21(19(24)12-15)25-13-18-20(14-7-3-1-4-8-14)26-27(22(17)18)16-9-5-2-6-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLASBHGHYTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.